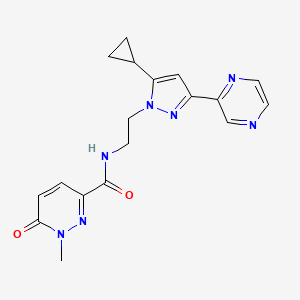
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including its efficacy against various cancer cell lines and other pharmacological properties.
Structural Characteristics
The compound features a unique arrangement that includes:
- Cyclopropyl group : Known for enhancing the lipophilicity and biological activity of compounds.
- Pyrazole and pyrazinyl moieties : These structures are often associated with diverse pharmacological effects, including anti-inflammatory and anticancer properties.
The molecular formula is C21H20N6O with a molecular weight of approximately 400.446 g/mol. The presence of multiple functional groups suggests a potential for varied biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring.
- Introduction of the cyclopropyl and pyrazinyl substituents.
- Coupling reactions to form the final carboxamide structure.
These synthetic strategies are crucial for optimizing the compound's biological activity and exploring structure-activity relationships (SAR).
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
A comparative analysis of similar compounds shows:
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 399 | Selective cytotoxicity |
| Compound B | MCF7 (Breast Cancer) | 580 | Moderate activity |
| Compound C | NUGC (Gastric Cancer) | 60 | High potency |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest:
- Inhibition of key signaling pathways involved in cancer cell proliferation.
- Induction of apoptosis , leading to programmed cell death in malignant cells.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential mechanisms and therapeutic applications:
- Study on Pyrazole Derivatives : A comprehensive investigation highlighted that derivatives with similar structural motifs demonstrated significant antileishmanial and antibacterial activities, alongside their anticancer properties. The study emphasized the role of functional groups in modulating activity against specific targets .
- Screening for Anticancer Activity : A drug library screening identified novel compounds with potent anticancer effects, suggesting that modifications to the core structure can yield derivatives with enhanced efficacy against various cancers .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines, including Panc-1, PC3, and MDA-MB-231. These studies typically evaluate the compounds' antiproliferative activities using IC50 values to determine their effectiveness compared to established chemotherapeutics like etoposide .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Etoposide | 24.3 | Panc-1 |
| N-(compound) | 20.3 | Panc-1 |
| N-(compound) | 12.5 | PC3 |
The presence of specific substituents on the pyrazole and pyridazine rings can significantly enhance the anticancer properties of these compounds, suggesting that further modifications could lead to more potent derivatives.
Antimicrobial Activity
Compounds structurally related to this compound have also exhibited broad-spectrum antimicrobial activity. This property is particularly valuable in the development of new antibiotics as resistance to existing drugs continues to rise .
Synthetic Applications
The synthesis of this compound involves multiple steps, often utilizing hydrazine hydrate for cyclization reactions. The ability to modify the structure through various synthetic routes allows for the exploration of numerous derivatives with potentially enhanced biological activities .
Case Studies
Several case studies have been conducted focusing on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation of Pyridazine Derivatives :
- Structure–Activity Relationship Studies :
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-24-17(26)5-4-13(22-24)18(27)21-8-9-25-16(12-2-3-12)10-14(23-25)15-11-19-6-7-20-15/h4-7,10-12H,2-3,8-9H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOCVJKHYIZWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













